methyl {6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Overview
Description
Methyl {6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a useful research compound. Its molecular formula is C20H15Cl3O5 and its molecular weight is 441.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.998507 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant area of research involving compounds structurally related to methyl {6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate focuses on their synthesis and evaluation for antimicrobial properties. For example, compounds synthesized from similar chromen structures have been screened for their antibacterial and antifungal activities, demonstrating moderate to excellent efficacy against various strains of bacteria and fungi (Parameshwarappa et al., 2009). These findings underscore the potential of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance.
Structural Elucidation and Biological Evaluation
The structural elucidation of compounds within this chemical family has been complemented by biological evaluations, revealing a range of biological activities. For instance, certain derivatives have been synthesized and assessed for their activity against Alzheimer's disease, highlighting the versatility of these compounds in medicinal chemistry research (Saeedi et al., 2017). Such studies are pivotal in the ongoing search for novel therapeutic agents against neurodegenerative diseases.
Experimental and Computational Studies
Additionally, experimental and computational studies on related compounds, such as methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, have provided insights into their molecular properties. Density Functional Theory (DFT) calculations, for example, have been employed to understand their molecular geometry, electrostatic potential, and other physical characteristics (Hasan et al., 2022). This blend of experimental and theoretical approaches enriches our understanding of these compounds, facilitating the design of more effective and targeted drugs.
Properties
IUPAC Name |
methyl 2-[6-chloro-7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3O5/c1-10-12-6-16(23)18(27-9-11-3-4-14(21)15(22)5-11)8-17(12)28-20(25)13(10)7-19(24)26-2/h3-6,8H,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBHKQITXVUOGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C=C3)Cl)Cl)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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